molecular formula C18H23N3O5S B2935805 2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide CAS No. 1207035-61-7

2-(2,5-dioxopyrrolidin-1-yl)-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acetamide

Cat. No.: B2935805
CAS No.: 1207035-61-7
M. Wt: 393.46
InChI Key: ATWIPSHBMBUAHH-UHFFFAOYSA-N
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Description

The compound contains a 2,5-dioxopyrrolidin-1-yl group , a propylsulfonyl group, and a tetrahydroquinolin-6-yl group. The 2,5-dioxopyrrolidin-1-yl group is a common moiety in click chemistry, often reacting with biomolecules containing azide groups via copper-catalyzed reactions .


Chemical Reactions Analysis

The 2,5-dioxopyrrolidin-1-yl group in the compound can react with biomolecules containing azide groups via copper-catalyzed Click Chemistry reactions .

Scientific Research Applications

Structural Aspects and Properties in Salt and Inclusion Compounds

Research by Karmakar et al. (2007) focused on the structural aspects of amide-containing isoquinoline derivatives similar to the compound . These compounds exhibited interesting behaviors when treated with different acids, forming gels or crystalline solids, depending on the type of acid used. The study highlights the potential of such compounds in forming host-guest complexes with enhanced fluorescence properties, which could have implications in material science and sensor technologies (Karmakar, Sarma, & Baruah, 2007).

Antimalarial Activities

A study by Guan et al. (2005) explored derivatives of a similar compound, focusing on their antimalarial activities. They found that certain derivatives exhibited potent cell growth inhibition against Plasmodium falciparum, a malaria-causing parasite. This research indicates the potential use of these compounds in developing new antimalarial drugs (Guan, Zhang, O’Neil, Obaldía, Ager, Gerena, Lin, 2005).

Enzyme Inhibition Properties

In 2014, Khalid et al. examined a series of compounds including N-substituted-2"-(phenylsulfonyl)(piperidin-1-yl)amino acetamide derivatives. They evaluated these compounds for their inhibitory activities against enzymes like acetylcholinesterase and butyrylcholinesterase. This research suggests the potential of these compounds in therapeutic applications related to enzyme regulation (Khalid, Rehman, Abbasi, Siddiqui, Malik, Ashraf, Ahmad, Ejaz, 2014).

Synthesis of Novel Derivatives and Pharmacological Properties

Research conducted by Zhu and Seidel (2016) involved the synthesis of novel derivatives, including 1,2,3,4-tetrahydroisoquinoline compounds, through a redox-neutral α-amidation process. This study highlights the synthetic versatility of these compounds and their potential in the development of new pharmacological agents (Zhu & Seidel, 2016).

Properties

IUPAC Name

2-(2,5-dioxopyrrolidin-1-yl)-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O5S/c1-2-10-27(25,26)21-9-3-4-13-11-14(5-6-15(13)21)19-16(22)12-20-17(23)7-8-18(20)24/h5-6,11H,2-4,7-10,12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWIPSHBMBUAHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CN3C(=O)CCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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